(4-Ethylcyclohexyl)methanol
Overview
Description
“(4-Ethylcyclohexyl)methanol” is a chemical compound with the CAS Number: 113296-33-6 . It has a molecular weight of 142.24 .
Molecular Structure Analysis
The InChI code for “(4-Ethylcyclohexyl)methanol” is 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3 . The InChI key is YSQZCEWPPUAANL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Ethylcyclohexyl)methanol” has a molecular weight of 142.24 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Power-to-Methanol Process
Methanol is a key component in the power-to-methanol process, which involves the conversion of electricity into chemical energy . This process is reviewed from a process system engineering perspective with detailed assessments of major technologies . The evaluation encompasses electrolysis technologies and catalyst developments, kinetics, reactor technology options for methanol synthesis, as well as their design principles, modelling techniques, and research and optimisation gaps .
Process Synthesis
The power-to-methanol process also involves process synthesis, which considers water-based and co-electrolysis-based power-to-methanol routes . This includes process integration, optimisation, modelling techniques, industrial applications, and the associated techno-economics .
Methanol Synthesis Reaction
Methanol is used in the synthesis reaction from CO2 and hydrogen . A new kind of ceramic-polymeric membranes has been prepared and characterized towards its use in membrane reactors for synthesis of methanol from CO2 and hydrogen .
E-Methanol Production
E-methanol, a substitute for fossil fuels, is derived from renewable hydrogen and CO2 . Methanol synthesis is an equilibrium reaction in which hydrogen and carbon dioxide react to form methanol and water .
Membrane Reactors
Membrane reactors are used in methanol production, where the membrane separates the products from the reaction mixture as they are formed, to shift the equilibrium towards the formation of products .
Methanotrophic Methanol Production
Methanol is produced from methanotrophs, and the application of nanotechnology in methanotrophic methanol production is a new area of research . CuFe2O4 nanoparticle-based encapsulation is reported to enhance the residual efficiency of methanol production by 62.5-fold .
Safety and Hazards
properties
IUPAC Name |
(4-ethylcyclohexyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZCEWPPUAANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylcyclohexyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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